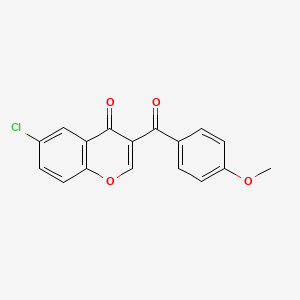![molecular formula C17H19NO B5771750 1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine](/img/structure/B5771750.png)
1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine, also known as DHPMP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DHPMP belongs to the class of heterocyclic compounds and has a unique structure that makes it an interesting subject of study.
作用機序
The mechanism of action of 1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine is not fully understood. However, it has been suggested that it acts by modulating the activity of neurotransmitters such as serotonin, dopamine, and acetylcholine. 1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuroprotection and neuroplasticity.
Biochemical and Physiological Effects
1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) in the brain, which helps in protecting the brain from oxidative stress. Moreover, 1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine has been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10) and decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
実験室実験の利点と制限
1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine has several advantages as a research tool. It is easy to synthesize and has a high yield. Moreover, it exhibits a wide range of potential therapeutic applications, making it a versatile compound for scientific research. However, 1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine also has limitations. It has poor solubility in water, which makes it difficult to administer in vivo. Moreover, its mechanism of action is not fully understood, which makes it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the study of 1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine. One potential area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential area of research is the development of more efficient synthesis methods for 1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine and its potential side effects.
Conclusion
In conclusion, 1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It exhibits anticonvulsant, antidepressant, and neuroprotective properties and has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. While 1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine has several advantages as a research tool, it also has limitations, and further studies are needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine involves the reaction of 1-(1,3-dihydronaphtho[1,2-c]furan-4-yl)ethanone with pyrrolidine in the presence of a catalyst. The reaction yields 1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine as a white solid with a high yield.
科学的研究の応用
1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine has been the subject of various scientific studies due to its potential therapeutic applications. It has been found to exhibit anticonvulsant, antidepressant, and neuroprotective properties. Moreover, 1-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(1,3-dihydrobenzo[e][2]benzofuran-4-ylmethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-6-15-13(5-1)9-14(10-18-7-3-4-8-18)16-11-19-12-17(15)16/h1-2,5-6,9H,3-4,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYOWZJUFOFYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC3=CC=CC=C3C4=C2COC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807413 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

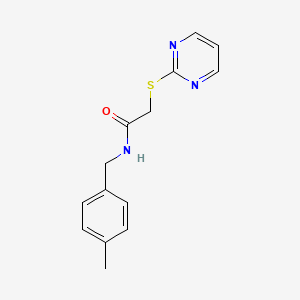
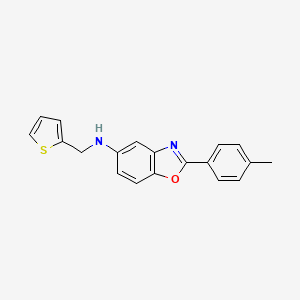
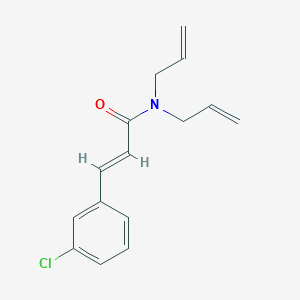

![N,N'-[1,4-phenylenebis(methylene)]dicyclopropanecarboxamide](/img/structure/B5771702.png)
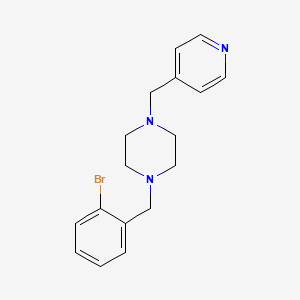

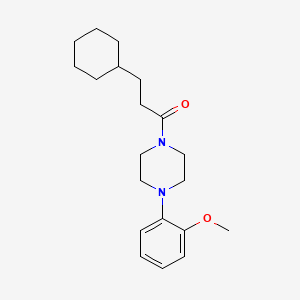
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5771714.png)
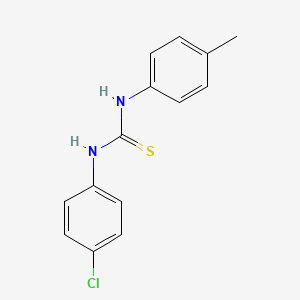
![N-[(1-naphthylamino)carbonothioyl]acetamide](/img/structure/B5771724.png)
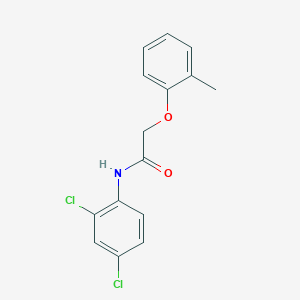
![N-(tert-butyl)-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5771744.png)
